molecular formula C11H16O3 B1580997 Syringylpropane CAS No. 6766-82-1

Syringylpropane

Cat. No. B1580997
CAS RN: 6766-82-1
M. Wt: 196.24 g/mol
InChI Key: YHEWWEXPVKCVFY-UHFFFAOYSA-N
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Description

Syringylpropane (also known as 1,2,3-trimethylbenzene) is a hydrocarbon compound belonging to the class of aromatic compounds. It is a white crystalline solid with a sweet, pungent odor. It is found in a variety of plant and animal sources, including wood, coal, and petroleum. It is also a component of many synthetic compounds, such as detergents and lubricants. Syringylpropane has a wide range of applications in both the pharmaceutical and industrial sectors.

Scientific Research Applications

Nitric Oxide Synthase Inhibitory Activity

Syringin 4-O-beta-glucoside, a phenylpropanoid glycoside related to Syringylpropane, exhibited significant inhibitory activity on nitric oxide synthase in murine macrophage, suggesting its potential in inflammatory and immune-related conditions (Park et al., 1996).

Pharmacological Properties

Syringa species, which contain Syringylpropane derivatives, have shown a variety of pharmacological activities. These include hepatoprotective, anti-inflammatory, antimicrobial, antioxidant, antitumor, antiviral, cardioprotective, and immunomodulatory effects (Zhu et al., 2020).

Lignin Composition in Softwoods

Syringylpropane units are a minor component in the lignin of typical softwoods, with a content less than 0.1% of total phenylpropane units. This finding is crucial for understanding the chemical composition and potential applications of softwood lignin (Obst & Laaducci, 1986).

Anticancer Potential

Syringin has demonstrated anticancer potential, particularly in breast cancer cells. It induces oxidative stress and suppresses cell proliferation, suggesting its effectiveness as a therapeutic agent (Lee et al., 2019).

Chemical and Pharmacological Review

Syringin, a phenylpropanoid glycoside, has shown various pharmacological properties including antioxidant, anti-diabetic, anti-inflammatory, and anti-nociceptive actions. These activities are vital for developing new therapeutic agents (U.s. et al., 2015).

Antidiabetic Effect

Syringin isolated from Musa paradisiaca has demonstrated significant antidiabetic effects in streptozotocin-induced diabetic rats, highlighting its potential in diabetes management (Krishnan et al., 2014).

Anti-Inflammatory Activity

Syringin from Phellodendron chinensis showed protective effects and suppressed intercellular adhesion molecule-1 expression in human umbilical vein endothelial cells. This indicates its potential in treating acute gout and related inflammatory conditions (Yin et al., 2012).

Lignin Monomer Composition Regulation

Research in Arabidopsis showed that expression of a specific enzyme, ferulate-5-hydroxylase, can alter lignin monomer composition, including syringylpropane units. This finding is crucial for the genetic engineering of plants for specific lignin composition (Meyer et al., 1998).

properties

IUPAC Name

2,6-dimethoxy-4-propylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h6-7,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEWWEXPVKCVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C(=C1)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075067
Record name Phenol, 2,6-dimethoxy-4-propyl-
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water white liquid
Record name 4-Propyl-2,6-dimethoxyphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in fat, miscible (in ethanol)
Record name 4-Propyl-2,6-dimethoxyphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.071-1.076
Record name 4-Propyl-2,6-dimethoxyphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,6-Dimethoxy-4-propylphenol

CAS RN

6766-82-1
Record name 2,6-Dimethoxy-4-propylphenol
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Record name 4-Propyl-2,6-dimethoxyphenol
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Record name Phenol, 2,6-dimethoxy-4-propyl-
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Record name 2,6-dimethoxy-4-propylphenol
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Record name 4-PROPYL-2,6-DIMETHOXYPHENOL
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Record name 2,6-Dimethoxy-4-propylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is syringylpropane and where is it found?

A1: Syringylpropane is a phenolic compound and a major monolignol, serving as a key building block for lignin. Lignin is a complex polymer found in the cell walls of many plants, particularly woody plants, providing structural support and rigidity. [] Syringylpropane, alongside other monolignols like guaiacylpropane and p-hydroxyphenylpropane, contributes to the diverse structures and properties of lignin found across different plant species. [, ]

Q2: How does the presence of syringylpropane affect lignin structure?

A2: The ratio of syringylpropane (S) to guaiacylpropane (G) units significantly influences lignin's overall structure and properties. [] Compared to guaiacylpropane, syringylpropane has an additional methoxy group on its aromatic ring. This structural difference leads to a higher degree of methoxylation in lignin, which can affect its degree of polymerization, cross-linking, and ultimately, its physical properties. [, ] For example, lignins rich in syringylpropane units are typically found in hardwoods and tend to be less condensed and more easily degradable than the guaiacylpropane-rich lignins found in softwoods. [, , ]

Q3: How does the S/G ratio impact the degradation of lignin?

A3: A higher S/G ratio is generally associated with increased susceptibility to degradation. Studies on fungal degradation of wood have shown that birch lignin, with a higher S/G ratio, is broken down more readily than spruce lignin, which is predominantly composed of guaiacylpropane units. [, ] This preferential degradation is attributed to the presence of syringylpropane units and their influence on lignin structure. []

Q4: Can the syringylpropane content of lignin be modified in plants?

A4: Yes, research using the model plant Arabidopsis thaliana demonstrates that manipulating the expression of specific enzymes in the phenylpropanoid pathway can alter the syringylpropane content of lignin. Specifically, overexpressing Ferulate-5-hydroxylase (F5H), an enzyme involved in the biosynthesis of syringylpropane, can significantly increase the proportion of syringylpropane units in lignin. [, ] This finding suggests the potential for engineering lignin composition in plants for various applications, such as improved biofuel production.

Q5: What are the industrial implications of understanding syringylpropane's role in lignin?

A5: Syringylpropane content significantly influences the properties of lignocellulosic biomass and dictates its suitability for various industrial processes. [, ] For instance, a higher S/G ratio generally corresponds to easier lignin degradation during pulping processes in the paper industry, resulting in higher pulp yields and potentially reducing the need for harsh chemicals. [, ] This knowledge is crucial for optimizing existing processes and developing new technologies for biofuel production and other applications that utilize lignocellulosic biomass. [, ]

Q6: Are there analytical techniques specifically designed to study syringylpropane units in lignin?

A6: While various analytical techniques are employed to characterize lignin structure, several methods are particularly useful for identifying and quantifying syringylpropane units. [, ] These include:

  • Thioacidolysis: This degradative method selectively cleaves specific linkages in lignin, releasing monomers that can be quantified to estimate the proportion of syringylpropane units. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy provide detailed structural information about lignin, enabling the identification and quantification of syringylpropane units based on their characteristic signals. [, , ]
  • Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This technique involves thermally degrading lignin into smaller fragments that are then separated and identified, allowing for the determination of syringylpropane-derived products. [, , ]
  • Nitrobenzene Oxidation: This method oxidizes lignin, producing vanillin from guaiacylpropane units and syringaldehyde from syringylpropane units. The ratio of these aldehydes provides an indication of the S/G ratio. [, ]

Q7: How does the presence of syringylpropane units affect the application of lignin in materials science?

A7: Syringylpropane content can significantly influence the physical and chemical properties of lignin-based materials. [, ] For instance, lignins with a higher S/G ratio tend to exhibit improved solubility in various solvents, impacting their processability and potential applications in polymer blends and composites. [, ] Furthermore, the presence of syringylpropane units can impact the thermal stability, mechanical strength, and antioxidant properties of lignin-based materials, making them suitable for a broader range of applications. [, , ]

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